
4-Methyl-6-nitro-benzothiazol-2-ylamine
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Overview
Description
4-Methyl-6-nitro-benzothiazol-2-ylamine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The presence of a methyl group at the 4th position and a nitro group at the 6th position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-benzothiazol-2-ylamine typically involves the nitration of 4-methyl-1,3-benzothiazol-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-methyl-1,3-benzothiazol-2-amine, followed by nitration. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitro-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of 4-methyl-6-amino-1,3-benzothiazol-2-amine.
Reduction: Formation of 4-methyl-6-amino-1,3-benzothiazol-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notable applications include:
1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including 4-Methyl-6-nitro-benzothiazol-2-ylamine, demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
2. Anticonvulsant Properties
A study evaluated several benzothiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that certain derivatives exhibited protective effects against seizures, suggesting potential applications in epilepsy treatment .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced production of pro-inflammatory mediators.
4. Antidiabetic Potential
Some studies suggest that benzothiazole derivatives can mimic the effects of hypoglycemic drugs, indicating potential applications in managing diabetes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitro-benzothiazol-2-ylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial effects. The compound may inhibit key enzymes or disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
- 2-Amino-6-methylbenzothiazole
- 2-Mercaptobenzothiazole
Uniqueness
4-Methyl-6-nitro-benzothiazol-2-ylamine is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-Methyl-6-nitro-benzothiazol-2-ylamine (CAS No. 16586-51-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features a benzothiazole ring system, which is known for its significant biological activity. The presence of the nitro group at the 6-position and the methyl group at the 4-position contribute to its reactivity and interaction with biological targets.
Anticonvulsant Activity
Research has shown that derivatives of benzothiazole, including this compound, exhibit anticonvulsant properties. A study evaluated various substituted benzothiazole derivatives in a maximal electroshock (MES) test, demonstrating that compounds with substitutions at the 6-position, such as nitro groups, significantly enhance their anticonvulsant activity. The results indicated that these compounds provided protection against seizures in the range of 50-75% compared to standard treatments like phenytoin .
Compound | MES Protection (%) | Neurotoxicity Screen |
---|---|---|
2A | 56.27 | Negative |
2B | 70.32 | Negative |
2C | 67.87 | Negative |
2D | 64.36 | Negative |
2F | 75.45 | Negative |
The study concluded that the presence of electron-withdrawing groups at the 6-position enhances lipophilicity, facilitating better penetration through the blood-brain barrier .
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. A review highlighted that compounds with nitro groups exhibited significant antibacterial and antifungal activities. The structural modifications in these compounds can lead to enhanced interactions with microbial targets, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Sigma Receptor Interaction : Some studies suggest that benzothiazole derivatives interact with sigma receptors, which are implicated in various cellular signaling pathways. This interaction may modulate neuroprotective effects and influence cell survival mechanisms.
- Inhibition of Enzymatic Activity : Benzothiazole compounds are known to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and enhanced therapeutic effects against diseases such as cancer .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their neuroprotective effects .
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical and preclinical settings:
- Neuroprotection : A study involving animal models demonstrated that specific benzothiazole derivatives could significantly reduce neuronal damage during ischemic events, suggesting their potential use in neuroprotective therapies .
- Anticancer Activity : In vitro studies have shown that certain benzothiazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Properties
IUPAC Name |
4-methyl-6-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSSHSODSGGVBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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